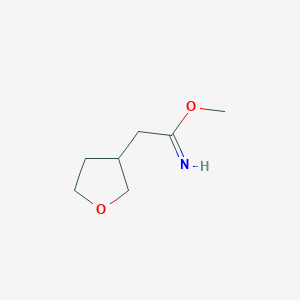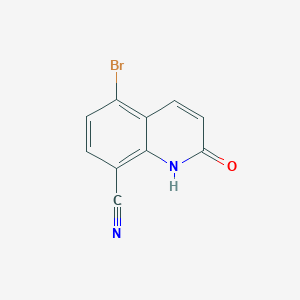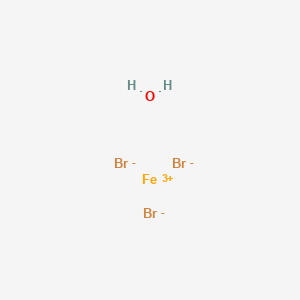
Iron(III)bromidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III)bromidehydrate, also known as ferric bromide hydrate, is a chemical compound with the formula FeBr₃·xH₂O. This compound is a hydrated form of iron(III)bromide, which is a reddish-brown solid. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is used in various chemical reactions and industrial applications due to its properties as a Lewis acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III)bromidehydrate can be synthesized through the direct reaction of iron with bromine in the presence of water. The reaction is highly exothermic and produces iron(III)bromide, which can then be hydrated: [ 2Fe + 3Br₂ + xH₂O \rightarrow 2FeBr₃·xH₂O ]
Another method involves the reaction of iron(III)sulfate with an alkali metal bromide in an aqueous solution, followed by evaporation and crystallization: [ Fe₂(SO₄)₃ + 6KBr + xH₂O \rightarrow 2FeBr₃·xH₂O + 3K₂SO₄ ]
Industrial Production Methods
In industrial settings, this compound is typically produced by the direct reaction of iron filings with bromine gas in the presence of water. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The resulting iron(III)bromide is then hydrated to form this compound.
Chemical Reactions Analysis
Types of Reactions
Iron(III)bromidehydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III)bromide can act as an oxidizing agent in redox reactions.
Substitution Reactions: It is commonly used in halogenation reactions, where it acts as a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation-Reduction: Iron(III)bromide can oxidize alcohols to ketones in the presence of an appropriate reducing agent.
Substitution: In halogenation reactions, iron(III)bromide is used with bromine to brominate aromatic compounds.
Major Products Formed
Oxidation-Reduction: The major products include ketones and other oxidized organic compounds.
Substitution: The major products are brominated aromatic compounds.
Scientific Research Applications
Iron(III)bromidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in bromination reactions.
Biology: this compound is used in the preparation of various biological reagents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form complexes with organic molecules.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Iron(III)bromidehydrate exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In bromination reactions, this compound activates bromine molecules, making them more reactive towards aromatic compounds. This activation lowers the activation energy required for the reaction, allowing it to proceed more efficiently.
Comparison with Similar Compounds
Iron(III)bromidehydrate can be compared with other iron halides, such as iron(III)chloride and iron(III)iodide:
Iron(III)chloride: More stable and widely used in industrial applications. It is less hygroscopic compared to this compound.
Iron(III)iodide: Less stable due to the larger size of iodine atoms, making it less commonly used.
Similar Compounds
- Iron(III)chloride (FeCl₃)
- Iron(III)iodide (FeI₃)
- Iron(II)bromide (FeBr₂)
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in both research and industry.
Properties
Molecular Formula |
Br3FeH2O |
|---|---|
Molecular Weight |
313.57 g/mol |
IUPAC Name |
iron(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
DXTPYZJKCNBJTG-UHFFFAOYSA-K |
Canonical SMILES |
O.[Fe+3].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


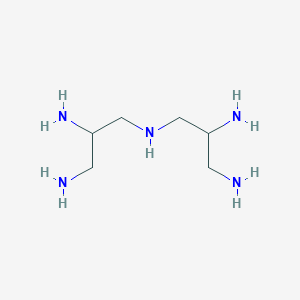
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


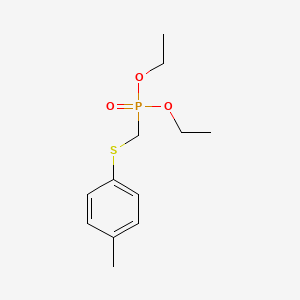


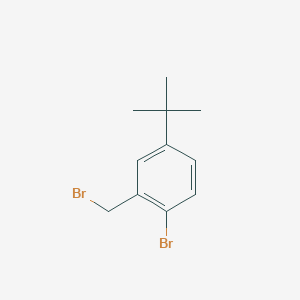
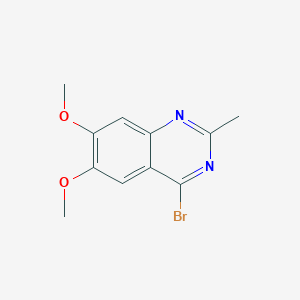
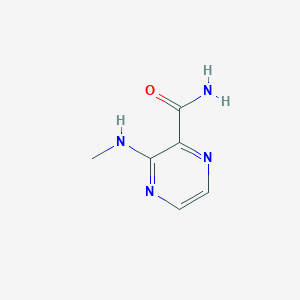
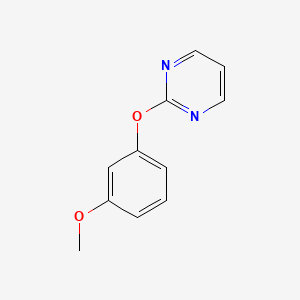
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
